Diethyl cromoglycate
Description
Diethyl cromoglycate is a derivative of sodium cromoglycate, a bischromone derivative used primarily for the prophylactic treatment and maintenance of bronchial asthma by preventing the release of histamine in the body . It is known for its pale yellow to pale beige color and is hygroscopic in nature .
Properties
IUPAC Name |
ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBSLDXYDBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167164 | |
| Record name | Cromophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16150-45-1 | |
| Record name | 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cromophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMU3BJ0QSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 7-Hydroxy-4-Oxo-4H-Benzopyran-2-Carboxylic Acid Ethyl Ester
In the initial step, 2,6-dihydroxy acetophenone reacts with diethyl oxalate in the presence of alkali metal alkoxide (e.g., sodium ethoxide) and absolute ethanol. This substitution cyclization dehydration yields 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester (Intermediate III). The reaction mechanism involves nucleophilic attack by the phenolic oxygen on the electrophilic carbonyl carbon of diethyl oxalate, followed by cyclization and dehydration.
Continuous Substitution Reaction with 1,3-Dibromo-2-Propanol or Epichlorohydrin
Intermediate III undergoes a second substitution reaction with either 1,3-dibromo-2-propanol or epichlorohydrin under alkaline conditions. This step introduces the bis-ether linkage characteristic of this compound. The molar ratio of 1,3-dibromo-2-propanol (or epichlorohydrin) to 2,6-dihydroxy acetophenone is critical, typically maintained between 0.5:1 and 2:1 to minimize polycondensation byproducts.
Optimization of Reaction Conditions
Molar Ratio Control
Controlling the molar ratio of reactants ensures high regioselectivity. For example, a 2:1 excess of Intermediate III relative to 1,3-dibromo-2-propanol forces the reaction toward this compound formation, suppressing oligomerization. Deviations below a 0.5:1 ratio result in incomplete substitution, while ratios exceeding 2:1 promote side reactions.
Solvent Selection and Temperature
The reaction employs alcohol solvents (e.g., ethanol, methanol) for their compatibility with alkali conditions. Elevated temperatures (60–80°C) accelerate substitution kinetics, but prolonged heating risks decomposition. Patent data recommend 5–8 hours at 70°C for optimal conversion.
Yield Improvement Strategies
Protection of Phenolic Hydroxyl Groups
Unprotected phenolic hydroxyl groups in Intermediate III facilitate multimolecular polycondensation, reducing this compound yields. Introducing a protective group (e.g., ethyl ester) at the 7-hydroxy position blocks this pathway, elevating yields from 37% to over 85%.
Recrystallization and Purification
Post-reaction recrystallization using a dichloromethane/ethyl acetate mixture (1:1–1:3 mass ratio) removes residual reactants and byproducts. This step achieves >98% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy (Figures 1–3 in patent CN112375058A).
Hydrolysis to Cromolyn Sodium
This compound serves as a precursor to cromolyn sodium via alkaline hydrolysis. Combining this compound with sodium hydroxide (2.5–3.5:1 molar ratio) in a 70% ethanol-water solution at 70°C for 5 hours yields cromolyn sodium with 93.9% efficiency. Cooling to 5–10°C precipitates the product, which is filtered and dried.
Analytical and Purification Techniques
NMR Spectroscopic Validation
1H-NMR spectra confirm intermediate and final product structures. For example:
Solubility and Formulation Data
This compound’s solubility profile guides stock solution preparation (Table 1).
Table 1: Solubility and Formulation Parameters
| Parameter | Value |
|---|---|
| Solubility in DMSO | 10 mg/mL |
| Molarity (10 mM) | 1.9067 mL (per 10 mg) |
| Recrystallization Solvent | Dichloromethane/Ethyl Acetate |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Preparation of Diethyl Cromoglycate
Preparation Method: A patent describes a method for preparing this compound that involves reacting 2,6-dihydroxy acetophenone with diethyl oxalate to produce 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester . This intermediate then reacts with 1,3-dibromo-2-propanol or epichlorohydrin to yield this compound . The process involves a substitution cyclization dehydration reaction, followed by a continuous substitution reaction under alkaline conditions .
Reaction Conditions: The molar ratio of 1,3-dibromo-2-propanol or epichlorohydrin to 2,6-dihydroxy acetophenone is controlled within a range of 0.5:1 to 2:1 to ensure the reaction produces primarily this compound .
Yield Improvement: Protecting one phenolic hydroxyl group in the 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester molecule prevents multimolecular polycondensation, increasing the yield of this compound .
Hydrolysis Reaction to Produce Cromolyn Sodium
Hydrolysis Process: this compound can be converted into cromolyn sodium through a hydrolysis reaction . This involves mixing this compound with an inorganic base (such as sodium hydroxide, sodium carbonate, or sodium bicarbonate) in an ethanol-water solution . The reaction is typically conducted at 50-80°C, followed by cooling to precipitate the cromolyn sodium .
Reaction Conditions: The molar ratio of the inorganic base to this compound is maintained between 2:1 and 4:1, with a preferred range of 2.5:1 to 3.5:1 .
Reaction with Hydrated Electrons
Scavenging of Hydrated Electrons: Disodium cromoglycate (DSCG), a related compound, reacts efficiently with hydrated electrons (e-aq), which are produced by photolysis of potassium ferrocyanide solutions .
Rate Constant: The rate constant k for the reaction between e-aq and DSCG is 2.92 x 10^10 M^-1s^-1, determined through competition experiments using the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) .
Implications: DSCG's efficiency in scavenging e-aq suggests it can compete with oxygen to prevent the radiolytic formation of superoxide radicals (O2-.), which are implicated in vascular disorders following ischemia and ionizing radiation .
Formation of Metal Complexes
Metal Complex Formation: Cromolyn can form complexes with metals such as zinc (Zn2+), magnesium (Mg2+), and calcium (Ca2+) . These complexes have been characterized using Raman spectroscopy, Powder X-Ray Diffraction (PXRD), Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS), Thermogravimetric Analysis (TGA), and Single Crystal X-Ray Diffraction (SCXRD) .
Properties of Metal Complexes: The empirical formulas and other properties of these complexes are detailed in the table below :
| Property | Cromolyn-Zn | Cromolyn-Mg | Cromolyn-Ca |
|---|---|---|---|
| Empirical Formula | $$Zn2(C46H40O28)]·7H2O | $$Mg(C23H24O16)]·H2O | $$Ca2(C46H48O32)]·4H2O |
| Formula Weight (g/mol) | 1297.63 | 598.75 | 1265.06 |
| Space Group | C2/c | P1̅ | P21/n |
| ρcalc (g/cm3) | 1.692 | 1.604 | 1.618 |
| Metal Complex Stability | ~75% in 5 hours | ~80% in 6 hours | ~85% in 6 hours |
Dissolution Profiles: The dissolution profiles of these metal complexes indicate a slow release of cromolyn, with maximum concentrations reached after 1 hour. The release rate varies, with Cromolyn-Zn, Cromolyn-Mg, and Cromolyn-Ca showing high stability and slow degradation over time .
Reaction with Amines
Amide Drug Synthesis: Cromoglicic acid can react with amines to form amide derivatives . A one-pot procedure involves reacting cromoglicic acid with two equivalents of amine and three equivalents of triethylamine in dichloromethane, followed by the addition of thionyl chloride at room temperature .
Reaction Conditions: The reaction mixture is stirred for 5–20 minutes at room temperature, and the product is recovered by evaporating the solvent and washing with 1 N HCl and 1 N NaOH .
Ring-Opening Reactions
Dimethylamine-Mediated Ring-Opening: N, N-dimethyl-4-oxo-4H-chromene-2-carboxamides undergo ring-opening reactions mediated by dimethylamine, forming ( E)-2-( N, N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamides .
Reaction Kinetics: The reaction follows third-order kinetics, as monitored by UV spectroscopy . A mechanistic sequence has been proposed to explain these kinetics .
Scientific Research Applications
Antiallergic Properties
Diethyl cromoglycate is primarily used in the management of asthma and other allergic conditions. It functions by stabilizing mast cells, preventing their degranulation, and thus inhibiting the release of histamine and other inflammatory mediators. This mechanism makes it effective in reducing the severity of allergic reactions.
- Case Study : A long-term study highlighted the efficacy of DEC in patients with bronchial asthma, demonstrating significant improvements in lung function and reduced frequency of asthma attacks when used as a prophylactic treatment .
Treatment of Allergic Rhinitis
DEC has been investigated for its potential to alleviate symptoms associated with allergic rhinitis. Clinical trials have shown that it can reduce nasal congestion and other symptoms when administered as a nasal spray.
- Clinical Findings : Research published in various medical journals indicates that DEC effectively reduces the need for rescue medications among patients suffering from seasonal allergies .
Analytical Chemistry
In analytical chemistry, DEC serves as a reference material for quality control and method development. Its stable chemical properties make it suitable for various analytical techniques, including chromatography.
- Application Example : DEC is utilized in the calibration of instruments used for detecting allergens in food products, ensuring compliance with safety regulations .
Biological Research
DEC has been studied for its interactions with cellular processes, particularly in relation to immune responses. Its ability to inhibit mast cell activation has made it a subject of interest in immunological studies.
- Research Insight : Studies have shown that DEC can modulate cytokine production in response to allergens, providing insights into its role in immune regulation .
Pharmaceutical Development
The pharmaceutical industry employs DEC in the formulation of various medications aimed at treating allergic conditions. Its properties as a mast cell stabilizer make it an essential component in developing antiallergic drugs.
- Formulation Example : DEC is included in formulations designed to improve the delivery and efficacy of active ingredients in treating chronic respiratory diseases .
Production Standards
DEC is also used as a standard compound in industrial applications, particularly for ensuring consistency and quality in pharmaceutical manufacturing processes.
| Application Area | Specific Use | Outcome |
|---|---|---|
| Medical | Asthma treatment | Reduced frequency of attacks |
| Scientific Research | Reference material | Improved accuracy in analytical methods |
| Industrial | Pharmaceutical formulations | Enhanced drug delivery systems |
Mechanism of Action
Diethyl cromoglycate exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), which are mediators of type I allergic reactions . It may also reduce the release of inflammatory leukotrienes and inhibit calcium influx .
Comparison with Similar Compounds
Diethyl cromoglycate is compared with other similar compounds such as:
Sodium cromoglycate: Both compounds are used to prevent allergic reactions, but this compound has a different ester group, which may affect its pharmacokinetics and pharmacodynamics.
Cromolyn sodium: Shares a close chemical resemblance to this compound and is used for similar therapeutic purposes.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Biological Activity
Diethyl cromoglycate (DEC), a compound with the molecular formula C₂₇H₂₄O₁₁, is primarily known for its role as a mast cell stabilizer. It is utilized in treating allergic conditions such as asthma and allergic rhinitis. This article explores the biological activity of DEC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
DEC's primary mechanism involves stabilizing mast cells, which are crucial in allergic responses. By preventing mast cell degranulation, DEC inhibits the release of inflammatory mediators like histamine and leukotrienes. This stabilization helps to mitigate symptoms associated with allergic reactions, including inflammation and bronchoconstriction.
Key Mechanisms:
- Mast Cell Stabilization : DEC prevents the degranulation of mast cells, thereby reducing the release of histamines and other inflammatory substances.
- Inhibition of Inflammatory Mediators : DEC has been shown to inhibit the release of slow-reacting substances of anaphylaxis, contributing to its therapeutic effects in allergic conditions.
- Interaction with Cellular Components : Research indicates that DEC interacts with various cellular components involved in allergic responses, enhancing our understanding of mast cell function.
Therapeutic Applications
DEC is primarily used in the management of:
- Asthma : It is effective as a preventive treatment for asthma, particularly in pediatric populations .
- Allergic Rhinitis : DEC helps alleviate symptoms associated with hay fever and other allergic conditions.
Research Findings
Numerous studies have investigated the biological activity and efficacy of DEC. Here are some notable findings:
- Efficacy in Asthma Management :
- Cancer Research :
-
Comparative Studies :
- A comparison between DEC and other mast cell stabilizers like sodium cromoglycate reveals that DEC has unique properties that make it suitable for chronic management rather than acute symptom relief.
Case Studies
Several case studies highlight the clinical relevance of DEC:
- A case study involving a 29-year-old man with pollen allergy demonstrated immediate adverse reactions treated effectively with DEC, showcasing its role in managing acute allergic responses .
- In animal models, DEC has shown promise in reducing tumor volume in pancreatic cancer studies, suggesting potential applications beyond allergy treatment .
Data Table: Comparative Mechanisms and Effects
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | C₂₇H₂₄O₁₁ | Mast cell stabilization | Prevents degranulation without antihistaminic effects |
| Sodium Cromoglycate | C₂₃H₁₆O₁₁ | Mast cell stabilization | More commonly used clinically |
| Ketotifen | C₂₁H₂₂N₂O₂ | Antihistamine; mast cell stabilizer | Acts as a histamine receptor antagonist |
| Olopatadine | C₂₁H₂₃N₃O₃ | Antihistamine; mast cell stabilization | Dual action on H1 receptors and mast cells |
Q & A
Q. What experimental models are recommended for studying the mast cell-stabilizing effects of diethyl cromoglycate?
Methodological Answer: Rat peritoneal mast cells are widely used to assess inhibition of histamine release via antigen challenge. Experimental protocols involve pre-incubating cells with this compound (10–100 µM) for 10–15 minutes before antigen exposure. Histamine release is quantified fluorometrically or via ELISA, with calcium influx measured using fluorescent dyes (e.g., Fura-2) . For airway models, allergen-induced bronchoconstriction in sensitized guinea pigs or murine asthma models can evaluate prophylactic efficacy .
Q. How is the pharmacokinetic profile of this compound assessed in preclinical studies?
Methodological Answer: After intratracheal or intravenous administration, plasma and tissue samples are collected at intervals (e.g., 15 min to 24 hrs). High-performance liquid chromatography (HPLC) with UV detection (λ = 238 nm) quantifies drug concentrations. Biliary and urinary excretion pathways are analyzed using radiolabeled (e.g., ¹⁴C) compounds, with fecal and urinary recovery rates calculated. Poor gastrointestinal absorption (<1% bioavailability) necessitates inhalation or localized delivery in clinical settings .
Q. What are validated analytical methods for quantifying this compound in formulations?
Methodological Answer: UV spectrophotometry (λ = 326 nm) provides rapid quantification in nasal sprays or inhalers, validated via linearity (5–50 µg/mL), precision (RSD <2%), and recovery (>98%) . For stability studies, reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) ensures specificity, detecting degradation products under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How do contradictions in clinical trial data on sodium cromoglycate’s efficacy inform study design for this compound?
Methodological Answer: Systematic reviews of sodium cromoglycate trials reveal publication bias favoring small, positive studies . To mitigate this, future trials should:
- Use double-blind, placebo-controlled crossover designs with standardized endpoints (e.g., symptom-free days, FEV₁).
- Pre-register protocols (e.g., ClinicalTrials.gov ) and include sensitivity analyses for publication bias (e.g., funnel plots, Egger’s test).
- Stratify participants by asthma phenotype (e.g., extrinsic vs. intrinsic) to identify responsive subgroups .
Q. What mechanisms explain this compound’s efficacy beyond mast cell stabilization?
Methodological Answer: Emerging evidence suggests modulation of chloride ion channels (e.g., TMEM16A) in airway epithelial cells, reducing hyperresponsiveness to osmotic stimuli (e.g., hypertonic saline). Electrophysiological patch-clamp assays on human bronchial epithelial cells can validate this. Additionally, this compound inhibits neutrophil chemotaxis in vitro (Boyden chamber assays, IL-8/C5a chemoattractants), suggesting anti-inflammatory effects independent of mast cells .
Q. How does bronchoconstriction alter the pulmonary deposition and efficacy of inhaled this compound?
Methodological Answer: Methacholine-induced bronchoconstriction increases central:peripheral (C:P) deposition ratios by 2.8-fold, measured via technetium-99m-labeled aerosol scans. Despite reduced peripheral penetration, plasma pharmacokinetics (Cₘₐₓ, AUC) remain unchanged, implying systemic absorption is dose-dependent rather than site-specific. Researchers should pre-treat subjects with short-acting β₂-agonists (e.g., salbutamol) before administering cromoglycate in obstructive airway studies .
Q. What synergistic effects occur when combining this compound with inhaled corticosteroids?
Methodological Answer: Co-administration with budesonide (1,000 µg/day) enhances protection against hypertonic saline-induced bronchoconstriction, reducing sensitivity (PD₂₀) by 16-fold and reactivity (dose-response slope) by 42-fold vs. monotherapy. Study designs should include staggered dosing (e.g., cromoglycate 30 min pre-challenge) and parallel-group comparisons to isolate additive effects. Mechanistic studies on glucocorticoid receptor (GR)-mediated chloride channel regulation are warranted .
Data Contradiction Analysis
Q. Why do subjective symptom improvements in asthma trials poorly correlate with spirometric metrics?
Methodological Answer: Discrepancies arise from cromoglycate’s preferential inhibition of late-phase inflammatory mediators (e.g., leukotrienes) versus acute bronchoconstriction. Researchers should supplement FEV₁/peak flow metrics with patient diaries, fractional exhaled nitric oxide (FeNO), and sputum eosinophil counts to capture anti-inflammatory effects. Blinded, centralized adjudication of symptom scores reduces observer bias .
Methodological Tables
Table 1. Key Pharmacokinetic Parameters of this compound
| Route | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | t₁/₂ (min) | Excretion (Urine:Faeces) |
|---|---|---|---|---|
| Inhalation | 15 | 9.2 | 81 | 2% : 84% |
| Intravenous | 5 | 120 | 20 | 50% : 50% |
| Oral | 60 | 0.5 | N/A | 0.4% : 83% |
| Data from |
Table 2. Recommended Dosing Protocols for Preclinical Studies
| Model | Dose (mg/kg) | Frequency | Endpoint Measurement |
|---|---|---|---|
| Rat Mast Cell | 0.1–1.0 | Single | Histamine Inhibition |
| Guinea Pig Asthma | 10–20 | Daily × 7 | Bronchoalveolar Lavage Cytokines |
| Human Bronchial Epithelium | 10 µM | Pre-treatment (30 min) | Chloride Current (Patch-Clamp) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
